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molecular formula C4H11Cl3Si2 B8373122 Silane, trichloro[(trimethylsilyl)methyl]- CAS No. 16538-62-8

Silane, trichloro[(trimethylsilyl)methyl]-

Cat. No. B8373122
M. Wt: 221.65 g/mol
InChI Key: JOTSLPSOZKUZIU-UHFFFAOYSA-N
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Patent
US06251057B1

Procedure details

In the same apparatus and procedure as Example 1 above, 0.20 g (0.75 mmol) of triphenylphosphine, 1.38 g (7.5 mmol) of (chloromethyl)trimethylsilane, and 5.08 g (37.5 mmol) of trichlorosilane were reacted at 150° C. for 10 hrs. The resulting mixture was distilled to give 1.2 g of 1,1,1,-trichloro-3,3-dimethyl-1,3-disilabutane (bp; 173-174° C., yield; 70%) and 0.1 g of 1,1-dichloro-3,3-dimethyl-1,3-disilabutane (bp; 157-159° C., yield; 7%).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Cl[CH2:21][Si:22]([CH3:25])([CH3:24])[CH3:23].[Cl:26][SiH:27]([Cl:29])[Cl:28]>>[Cl:26][Si:27]([Cl:29])([Cl:28])[CH2:21][Si:22]([CH3:25])([CH3:24])[CH3:23].[Cl:26][SiH:27]([Cl:28])[CH2:21][Si:22]([CH3:25])([CH3:24])[CH3:23]

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.38 g
Type
reactant
Smiles
ClC[Si](C)(C)C
Name
Quantity
5.08 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
Cl[Si](C[Si](C)(C)C)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
Cl[SiH](C[Si](C)(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06251057B1

Procedure details

In the same apparatus and procedure as Example 1 above, 0.20 g (0.75 mmol) of triphenylphosphine, 1.38 g (7.5 mmol) of (chloromethyl)trimethylsilane, and 5.08 g (37.5 mmol) of trichlorosilane were reacted at 150° C. for 10 hrs. The resulting mixture was distilled to give 1.2 g of 1,1,1,-trichloro-3,3-dimethyl-1,3-disilabutane (bp; 173-174° C., yield; 70%) and 0.1 g of 1,1-dichloro-3,3-dimethyl-1,3-disilabutane (bp; 157-159° C., yield; 7%).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Cl[CH2:21][Si:22]([CH3:25])([CH3:24])[CH3:23].[Cl:26][SiH:27]([Cl:29])[Cl:28]>>[Cl:26][Si:27]([Cl:29])([Cl:28])[CH2:21][Si:22]([CH3:25])([CH3:24])[CH3:23].[Cl:26][SiH:27]([Cl:28])[CH2:21][Si:22]([CH3:25])([CH3:24])[CH3:23]

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.38 g
Type
reactant
Smiles
ClC[Si](C)(C)C
Name
Quantity
5.08 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
Cl[Si](C[Si](C)(C)C)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
Cl[SiH](C[Si](C)(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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